Boc-NH-PEG7-azide

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWYWROTJUFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-NH-PEG7-azide chemical structure and properties

An In-depth Technical Guide to Boc-NH-PEG7-azide

Introduction

Boc-NH-PEG7-azide is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in chemistry, biology, and pharmaceutical sciences. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive azide group at the other, separated by a seven-unit PEG chain, makes it an invaluable tool for molecular synthesis and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core functionalities, and detailed protocols for its application in key chemical transformations.

The molecule serves as a versatile linker, enabling the covalent connection of two different molecular entities.[1] The Boc group provides a stable, temporary protection for a primary amine, which can be selectively removed under acidic conditions to reveal the reactive amine.[3] The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][4] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These characteristics make Boc-NH-PEG7-azide particularly well-suited for applications in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the modification of biomolecules and materials.[1][5][6]

Chemical Structure and Properties

The structure of Boc-NH-PEG7-azide consists of three key components: the Boc-protected amine, the hydrophilic PEG7 spacer, and the terminal azide group.

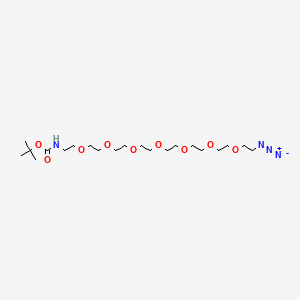

Caption: Schematic of Boc-NH-PEG7-azide.

Physicochemical Properties

The quantitative properties of Boc-NH-PEG7-azide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₂N₄O₉ | [1][5] |

| Molecular Weight | 494.58 g/mol | [1][2][5] |

| CAS Number | 206265-96-5 | [1][7] |

| Appearance | Light Yellowish Viscous Liquid | [5] |

| SMILES | O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | [1] |

| Storage | 2-8°C (short-term, sealed, dry); -20°C to -80°C (long-term) | [8][9] |

Core Functionalities and Reactions

The utility of Boc-NH-PEG7-azide stems from its two terminal functional groups, which can be addressed in a controlled, sequential manner.

The Boc-Protected Amine: Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.[10] It can be readily and cleanly removed under acidic conditions through a simple carbamate hydrolysis mechanism.[11][12] This process yields the free primary amine, carbon dioxide, and tert-butanol (which typically fragments to isobutylene).[11]

The general workflow for the deprotection of the Boc group is straightforward.

Caption: General workflow for Boc deprotection.

This protocol describes a general procedure for removing the Boc group using trifluoroacetic acid (TFA).

-

Preparation: Dissolve the Boc-NH-PEG7-azide substrate in an appropriate anhydrous organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a clean, dry flask.[11] A typical concentration is 0.1-0.5 M.

-

Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common approach is to use a solution of 20-50% TFA in DCM. Alternatively, concentrated hydrochloric acid can be used.[11] The reaction is usually performed at room temperature.[11]

-

Reaction Monitoring: Allow the reaction to stir for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure (in vacuo). If necessary, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.

-

Isolation: The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) followed by extraction to yield the free amine.

Note: For substrates sensitive to strong acids, milder deprotection methods using reagents like aqueous phosphoric acid or oxalyl chloride in methanol may be considered.[10][13]

The Azide Group: Click Chemistry

The azide (N₃) functional group is exceptionally stable and largely unreactive towards common biological functional groups, making it bioorthogonal.[4] Its primary application is in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.[14][15]

The CuAAC reaction is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions.[16] The required Cu(I) catalyst is typically generated in situ from a Cu(II) source, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[16] A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reaction rate, especially in biological applications.[14][17]

The following diagram illustrates a typical workflow for a CuAAC bioconjugation reaction.

Caption: General workflow for a CuAAC reaction.

This protocol is a general guide for conjugating an alkyne-modified molecule to Boc-NH-PEG7-azide.

-

Reagent Preparation:

-

Prepare stock solutions of your alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).[16]

-

Dissolve Boc-NH-PEG7-azide in a suitable solvent (e.g., DMSO or water).

-

Prepare a 20 mM stock solution of CuSO₄ in water.[16]

-

Prepare a 50 mM stock solution of a ligand like THPTA in water.[16]

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[16][17]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

-

Add the Boc-NH-PEG7-azide solution. A slight molar excess (e.g., 2-10 equivalents) relative to the alkyne is often used.[16]

-

-

Catalyst Addition:

-

Initiation and Incubation:

-

Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[16]

Applications in Drug Development: PROTAC Synthesis

A prominent application of Boc-NH-PEG7-azide is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

Boc-NH-PEG7-azide serves as a versatile PEG-based linker, connecting the two distinct ligands. The synthetic strategy often involves:

-

Deprotecting the Boc group to reveal the amine.

-

Coupling the resulting amine to the E3 ligase ligand.

-

Using the azide terminus to "click" onto an alkyne-functionalized target protein ligand (or vice versa).

Caption: Logical workflow for PROTAC synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. Azide | BroadPharm [broadpharm.com]

- 5. purepeg.com [purepeg.com]

- 6. BOC-NH-PEG7-NH2 | CAS:206265-98-7 | Biopharma PEG [biochempeg.com]

- 7. t-Boc-N-Amido-PEG7-Azide for Click Chemistry [axispharm.com]

- 8. Boc-NH-PEG7-azide [myskinrecipes.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. youtube.com [youtube.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. interchim.fr [interchim.fr]

- 16. benchchem.com [benchchem.com]

- 17. axispharm.com [axispharm.com]

An In-depth Technical Guide to Boc-NH-PEG7-azide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties, synthesis, and applications of N-Boc-7-amino-4-azaheptyl-azide, commonly referred to as Boc-NH-PEG7-azide. This heterobifunctional linker has emerged as a valuable tool in bioconjugation and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Boc-NH-PEG7-azide

Boc-NH-PEG7-azide is a polyethylene glycol (PEG) based linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and an azide group at the other. The PEG chain enhances solubility and provides a flexible spacer arm.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂N₄O₉ | [1] |

| Molecular Weight | 494.58 g/mol | [1] |

| Appearance | Viscous Liquid | |

| Solubility | Soluble in a wide range of organic solvents and aqueous solutions |

Synthesis of Boc-NH-PEG7-azide

The synthesis of Boc-NH-PEG7-azide typically starts from a commercially available amino-PEG-alcohol. The general synthetic route involves two key steps: protection of the amine group followed by conversion of the terminal hydroxyl group to an azide.

Experimental Protocol: Synthesis of a Boc-Protected PEG-Azide

This protocol is a general representation for the synthesis of a Boc-protected PEG-azide from a corresponding PEG-amine.

1. Boc Protection of the Amine Group:

-

Dissolve the starting amino-PEG derivative in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, diisopropylethylamine (DIPEA).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction for the disappearance of the starting material, for instance, by using a Kaiser test to detect the presence of free primary amines.[2]

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product can be purified if necessary.

2. Conversion of the Hydroxyl Group to Azide:

-

The Boc-protected PEG-alcohol is first converted to a better leaving group, commonly a mesylate. The Boc-protected PEG-alcohol is dissolved in an appropriate solvent (e.g., DCM) and cooled in an ice bath.

-

A base, such as triethylamine (TEA), is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

After workup to remove the excess reagents and byproducts, the resulting Boc-protected PEG-mesylate is dissolved in a solvent like dimethylformamide (DMF).

-

Sodium azide (NaN₃) is added, and the mixture is heated to facilitate the nucleophilic substitution.

-

After the reaction is complete, the final product, Boc-NH-PEG-azide, is isolated and purified.

Applications in Bioconjugation and PROTAC Synthesis

The bifunctional nature of Boc-NH-PEG7-azide makes it a versatile linker for a variety of applications, most notably in "click chemistry" and the construction of PROTACs.

Click Chemistry

The azide group of Boc-NH-PEG7-azide readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This highly efficient and specific reaction allows for the covalent linkage of the PEG chain to molecules containing a terminal alkyne.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. Boc-NH-PEG7-azide is an ideal building block for PROTAC synthesis due to its defined length and the orthogonal reactivity of its two functional groups.

The synthesis of a PROTAC using this linker typically involves a stepwise approach:

-

One of the ligands (either for the target protein or the E3 ligase) is conjugated to one end of the linker.

-

The protecting group on the other end of the linker is removed.

-

The second ligand is then attached.

The use of "click chemistry" with azide-functionalized linkers provides a highly efficient method for the final conjugation step in PROTAC synthesis.

Characterization

The synthesis and subsequent reactions of Boc-NH-PEG7-azide and its conjugates are typically monitored and characterized by a suite of analytical techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the linker and its conjugates. |

| Mass Spectrometry (MS) | To determine the exact molecular weight of the synthesized molecules. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compounds and to purify the final products. |

Conclusion

Boc-NH-PEG7-azide is a valuable and versatile chemical tool for researchers in the fields of bioconjugation and drug discovery. Its well-defined structure, enhanced solubility, and orthogonal reactive ends make it an ideal linker for creating complex biomolecules and novel therapeutics like PROTACs. The synthetic and application protocols outlined in this guide provide a foundation for the successful utilization of this important reagent.

References

Synthesis and Purification of Boc-NH-PEG7-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-azide is a valuable heterobifunctional linker commonly employed in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis, purification, and characterization, intended to equip researchers with the necessary technical details for its successful preparation and application. The molecule features a Boc-protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG chain enhances solubility and provides spatial separation, the Boc-protected amine allows for selective deprotection and subsequent conjugation, and the azide group enables efficient ligation via click chemistry.

Synthesis of Boc-NH-PEG7-azide

The synthesis of Boc-NH-PEG7-azide is typically achieved through a two-step process starting from the commercially available Boc-NH-PEG7-OH. The first step involves the conversion of the terminal hydroxyl group to a good leaving group, typically a mesylate. The second step is the nucleophilic substitution of the mesylate with an azide salt.

Experimental Protocols

Step 1: Mesylation of Boc-NH-PEG7-OH

This procedure converts the terminal alcohol of Boc-NH-PEG7-OH into a methanesulfonate (mesylate) ester, which is an excellent leaving group for the subsequent azidation step.

-

Materials:

-

Boc-NH-PEG7-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanesulfonyl chloride (MsCl)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Boc-NH-PEG7-OMs as a crude product. This intermediate is often used directly in the next step without further purification.

-

Step 2: Azidation of Boc-NH-PEG7-OMs

This step involves the nucleophilic displacement of the mesylate group with sodium azide to introduce the terminal azide functionality.

-

Materials:

-

Boc-NH-PEG7-OMs (crude from Step 1)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle or oil bath

-

Dichloromethane (DCM)

-

Deionized water

-

Separatory funnel

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude Boc-NH-PEG7-OMs (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with DCM.

-

Wash the organic mixture several times with deionized water to remove DMF and excess sodium azide, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG7-azide.

-

Purification of Boc-NH-PEG7-azide

The crude product is purified by silica gel column chromatography to obtain the final product with high purity.

-

Materials:

-

Crude Boc-NH-PEG7-azide

-

Silica gel (for column chromatography)

-

Eluent system (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol gradient)

-

Glass column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization (or appropriate staining solution)

-

Rotary evaporator

-

-

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method with the chosen eluent system. A gradient of increasing polarity is often effective. A common starting point is a mixture of ethyl acetate and hexane (e.g., starting from 20% ethyl acetate in hexane and gradually increasing the polarity).

-

Dissolve the crude Boc-NH-PEG7-azide in a minimal amount of the eluent or DCM.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Boc-NH-PEG7-azide.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of Boc-NH-PEG7-azide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Boc-NH-PEG7-OH | C₁₉H₃₉NO₉ | 425.51 | 1292268-13-3 |

| Boc-NH-PEG7-azide | C₁₉H₃₈N₄O₈ | 450.53 | 206265-96-5 |

| Reaction Step | Typical Reagents | Typical Solvent | Typical Temperature | Typical Reaction Time | Typical Yield |

| Mesylation | MsCl, TEA | DCM | 0 °C to RT | 2-4 hours | >90% (crude) |

| Azidation | NaN₃ | DMF | 60-80 °C | 12-24 hours | 70-90% |

| Purification | Silica Gel | Ethyl Acetate/Hexane | Room Temperature | - | 60-80% (overall) |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Assignment | Multiplicity | Integration |

| ~5.0 | -NH- (Boc) | br s | 1H |

| ~3.64 | -O-CH₂-CH₂-O- (PEG backbone) | s | 24H |

| ~3.38 | -CH₂-N₃ | t | 2H |

| ~3.3-3.4 | -CH₂-NH- | m | 2H |

| ~1.44 | -C(CH₃)₃ (Boc) | s | 9H |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Boc-NH-PEG7-azide.

Caption: Synthesis workflow for Boc-NH-PEG7-azide.

Application in PROTAC Signaling Pathway

Boc-NH-PEG7-azide serves as a linker to connect a target protein binder and an E3 ligase ligand in a PROTAC molecule. The following diagram illustrates the general mechanism of action for a PROTAC, using the Androgen Receptor (AR) as an example target protein, which is relevant for PROTACs like ARV-110.

Caption: PROTAC mechanism of action.

An In-Depth Technical Guide to the Mechanism of Action of Boc-NH-PEG7-azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-azide is a heterobifunctional linker widely utilized in bioconjugation, a process that chemically links two or more molecules, at least one of which is a biomolecule. This guide provides a comprehensive overview of the mechanism of action of Boc-NH-PEG7-azide, detailing the roles of its constituent parts, its application in advanced bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs), and the influence of its polyethylene glycol (PEG) linker on the properties of the resulting bioconjugates. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to aid researchers in the successful application of this versatile linker.

The Core Components of Boc-NH-PEG7-azide

The functionality of Boc-NH-PEG7-azide stems from its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the seven-unit polyethylene glycol (PEG7) spacer, and the terminal azide group. Each component plays a distinct and crucial role in the bioconjugation process.

1. The Boc Protecting Group: The Boc group serves as a temporary protecting group for the primary amine. This protection is essential for controlled, stepwise conjugation reactions. The amine is rendered unreactive by the Boc group, preventing unwanted side reactions during the initial stages of a multi-step synthesis. The Boc group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the reactive primary amine for subsequent conjugation steps.

2. The PEG7 Linker: The seven-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the bioconjugate. These include:

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[1]

-

Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.[1]

-

Improved Pharmacokinetics: While long PEG chains are known to prolong the circulation half-life of bioconjugates, shorter PEG linkers, such as PEG7, can lead to faster clearance from the blood, which can be advantageous for applications like immuno-PET imaging where high contrast is desired early on.[2][3]

-

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity.[1][4]

3. The Azide Functional Group: The azide group is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The azide group is largely unreactive with most functional groups found in biological systems, but it can participate in highly specific and efficient "click chemistry" reactions.[5] This allows for the precise and stable ligation of the Boc-NH-PEG7-azide linker to a molecule of interest.

Mechanism of Action in Bioconjugation

The use of Boc-NH-PEG7-azide in bioconjugation typically follows a two-step process:

Step 1: Boc Deprotection

The first step involves the removal of the Boc protecting group to expose the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). The deprotection reaction proceeds via acid-catalyzed cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and isobutylene.

Step 2: Bioconjugation via the Azide Group

Once the amine is deprotected (or if the azide end is to be reacted first), the terminal azide group is used to covalently link the molecule to a complementary functional group on a target biomolecule. The two most common and efficient methods for this are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click chemistry" reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6] The reaction is highly specific, proceeds under mild conditions, and offers high yields.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with the azide without the need for a metal catalyst.[8] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.

The choice between CuAAC and SPAAC depends on the specific application. CuAAC is often preferred for in vitro conjugations due to its faster reaction kinetics, while SPAAC is the method of choice for applications in living cells or organisms.

Application in PROTAC Development

A significant application of Boc-NH-PEG7-azide is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][9][10][11][12]

Boc-NH-PEG7-azide serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand. The stepwise synthesis of a PROTAC using this linker would typically involve:

-

Conjugation of one of the ligands (e.g., the E3 ligase ligand) to the deprotected amine of the Boc-NH-PEG7-azide linker.

-

Reaction of the azide terminus of the resulting conjugate with an alkyne-modified target protein ligand via CuAAC or SPAAC.

The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the spatial orientation of the target protein and the E3 ligase in the ternary complex.[4]

Data Presentation

Table 1: Quantitative Data for Boc Deprotection

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Yield | >95% (product) | Thermolytic deprotection of various Boc-protected compounds. | [13] |

| Yield | 90-95% | Deprotection of N-Boc sulfamides using a heteropolyacid catalyst in CH2Cl2 at room temperature. | [14] |

| Yield | 78% (incomplete) | 50% TFA/DCM for 5 minutes in solid-phase peptide synthesis. | [15] |

| Yield | Clean end product | 50% TFA/DCM for longer deprotection times in solid-phase peptide synthesis. |[15] |

Table 2: Quantitative Data for CuAAC Reactions

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Yield | Quantitative | 2 mol % copper catalyst in choline chloride and glycerol (1:2) at room temperature for 8 hours. | [7] |

| Yield | Quantitative | 0.05 mol % copper catalyst in choline chloride and glycerol (1:2) at 70°C for 24 hours. | [7] |

| Yield | >90% | 0.005 mol % catalyst with para-substituted phenylacetylene derivatives at room temperature for 24 hours. |[8] |

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-NH-PEG7-azide

Materials:

-

Boc-NH-PEG7-azide

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or argon gas

-

Rotary evaporator

-

Round bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Boc-NH-PEG7-azide in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.2 M.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting TFA salt of NH2-PEG7-azide can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized molecule (e.g., NH2-PEG7-azide)

-

Alkyne-functionalized biomolecule

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the azide component is often used.

-

Prepare a premixed solution of CuSO4 and the stabilizing ligand. A 1:5 molar ratio of copper to ligand is common.

-

Add the copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[16]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or gel electrophoresis.

-

Once the reaction is complete, the bioconjugate can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the bioconjugate.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-functionalized molecule (e.g., NH2-PEG7-azide)

-

Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, dissolve the azide-functionalized molecule and the cyclooctyne-functionalized biomolecule in the reaction buffer. A molar excess (typically 1.5 to 10-fold) of the azide or cyclooctyne component is used, depending on which species is more precious.

-

Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne and the concentrations of the reactants.

-

Monitor the reaction progress by an appropriate analytical technique.

-

Purify the bioconjugate using a suitable method as described for the CuAAC protocol.

Mandatory Visualization

Caption: Boc deprotection mechanism.

Caption: Click chemistry bioconjugation pathways.

Caption: PROTAC mechanism of action.

Conclusion

Boc-NH-PEG7-azide is a highly versatile and valuable tool in the field of bioconjugation. Its well-defined structure, combining a cleavable protecting group, a beneficial PEG spacer, and a bioorthogonal reactive handle, allows for the precise and efficient synthesis of a wide range of bioconjugates. This guide has provided an in-depth overview of its mechanism of action, key applications, and detailed experimental protocols to assist researchers in harnessing the full potential of this powerful linker in their drug discovery and development efforts. The continued exploration of bioconjugation strategies utilizing such linkers will undoubtedly lead to the creation of novel therapeutics and research tools with enhanced properties and efficacy.

References

- 1. precisepeg.com [precisepeg.com]

- 2. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Boc-NH-PEG-ACA CAS#: [m.chemicalbook.com]

- 15. DSpace [kuscholarworks.ku.edu]

- 16. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design. Far from being a simple spacer, the PEG linker critically influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy.[2] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[3][4] This addresses a primary challenge in PROTAC development: their tendency to be large, lipophilic molecules with poor solubility and limited cell permeability.[5]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in the development of PROTACs is their often-low aqueous solubility, stemming from their high molecular weight and lipophilicity.[5] PEG linkers, with their hydrophilic ether oxygens, can significantly improve the solubility of PROTACs, which is crucial for their formulation and bioavailability.[3][5] The repeating ethylene glycol units create a hydration shell that can sequester hydrophobic regions of the PROTAC, preventing aggregation.[4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[2] PEG linkers can adopt a folded conformation, effectively shielding the PROTAC's polar surface area. This creates a more compact and less polar structure that can more readily traverse the lipophilic cell membrane.[2] However, it is crucial to strike a balance, as excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[2]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6] The length and flexibility of the PEG linker are critical determinants in this process.[7] An optimal linker length is essential to induce the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.[3] A linker that is too short may cause steric clashes, preventing ternary complex formation, while an excessively long linker can result in inefficient ubiquitination.[7][8]

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[3] The optimal linker length, which is determined experimentally, directly impacts these key parameters.[6]

Quantitative Analysis of PEG Linker Length on PROTAC Activity

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficacy and permeability of different PROTACs.

| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ERα | PEG | 9 | >1000 | <20 | MCF7 | [9] |

| ERα | PEG | 12 | ~500 | ~60 | MCF7 | [9] |

| ERα | PEG | 16 | ~100 | >80 | MCF7 | [9] |

| ERα | PEG | 19 | ~500 | ~60 | MCF7 | [9] |

| ERα | PEG | 21 | >1000 | <20 | MCF7 | [9] |

| TBK1 | PEG/Alkyl | <12 | No degradation | - | - | [10] |

| TBK1 | PEG/Alkyl | 12-29 | Submicromolar | - | - | [10] |

| TBK1 | PEG/Alkyl | 21 | 3 | 96 | - | [10] |

| TBK1 | PEG/Alkyl | 29 | 292 | 76 | - | [10] |

| BTK | PEG | - | 2.2 | 97 | Mino | [11] |

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. This table illustrates the critical influence of linker length on the DC50 and Dmax values for various target proteins. Optimal degradation is often achieved within a specific range of linker lengths.

| PROTAC | Linker Type | A2B Permeability (10⁻⁶ cm/s) | B2A Permeability (10⁻⁶ cm/s) | Efflux Ratio | Reference |

| 20b | Alkyl | 0.35 | 0.24 | ~0.7 | [12] |

| 20d | PEG | <0.7 | 8.6 | >12 | [12] |

Table 2: Comparative Permeability of PROTACs with Different Linkers in a Caco-2 Cell Assay. This table highlights how the linker composition can significantly affect the permeability and efflux of PROTACs. A higher efflux ratio (B2A/A2B) suggests the compound is a substrate for active efflux transporters.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy. The following are generalized protocols for key experiments in PROTAC development.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[13]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[13] Scrape the cells and collect the lysate.[13] Incubate on ice and then centrifuge to pellet cell debris.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[13] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection and Analysis: Wash the membrane and then apply the chemiluminescent substrate.[13] Capture the signal using an imaging system.[13] Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.[13] Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a PROTAC.[14]

Materials:

-

Caco-2 cells

-

Transwell™ plates

-

Cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution)

-

PROTAC compound

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to form a confluent monolayer.[14]

-

Assay Initiation: On the day of the experiment, wash the cell monolayers with transport buffer.[1]

-

Apical to Basolateral (A-B) Permeability: Add the PROTAC compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.[1]

-

Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the PROTAC compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.[1]

-

Sampling: Incubate the plates at 37°C. At specified time points, collect samples from the receiver compartment and replace with fresh buffer.[1]

-

Analysis: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.[15]

-

Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation.[16]

Materials:

-

SPR instrument and sensor chips

-

Purified target protein (POI)

-

Purified E3 ligase complex

-

PROTAC compound

-

Running buffer

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[16]

-

Binary Interaction: Inject the PROTAC over the surface to measure its binding affinity to the E3 ligase.[17]

-

Ternary Complex Formation: Inject a mixture of the PROTAC and the POI over the E3 ligase-immobilized surface. The increase in response compared to the PROTAC alone indicates the formation of the ternary complex.[17]

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the affinity of the ternary complex. The cooperativity of the complex can also be determined by comparing the affinity of the PROTAC to the E3 ligase in the presence and absence of the POI.[16]

Cell Viability Assay (MTS/MTT)

This assay is used to assess the cytotoxic effects of the PROTAC on cultured cells.[5]

Materials:

-

Cultured cells

-

96-well plates

-

PROTAC compound

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).[2]

-

Reagent Incubation: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This data can be used to determine the IC50 value of the PROTAC.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation and the typical workflow for their development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable components in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path to designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear. This guide provides a foundational understanding and practical protocols to empower researchers in the rational design of the next generation of protein degraders.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. enamine.net [enamine.net]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. o2hdiscovery.co [o2hdiscovery.co]

- 18. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1] First conceptualized by K. Barry Sharpless, this methodology provides a powerful toolkit for covalently linking molecules in complex biological environments.[2][3] This guide delves into the core principles of click chemistry, with a focus on its application in bioconjugation for research and drug development. We will explore the mechanisms of the most prominent click reactions, provide a quantitative comparison of their performance, and offer detailed experimental protocols for their implementation.

Core Principles of Click Chemistry

The philosophy behind click chemistry is to utilize reactions that are:

-

Modular and Wide in Scope: Capable of joining a diverse range of molecular building blocks.

-

High-Yielding: Proceeding to completion or near completion.

-

Devoid of Offensive Byproducts: Generating only inert or easily removable byproducts.[1]

-

Stereospecific: Producing a single, well-defined product isomer.

-

Bioorthogonal: Occurring without interfering with or being affected by the complex chemical environment of biological systems.[4]

Two main categories of click chemistry reactions have become indispensable in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction is characterized by its remarkable efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2] The key to this transformation is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[5]

The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate, which is believed to be the kinetically favored pathway.[2][4] This mechanism helps to explain the high reaction rate and fidelity of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the concerns of copper cytotoxicity in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative.[] SPAAC utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide to release its ring strain and form a stable triazole.[] This reaction is bioorthogonal and can be carried out in living cells and organisms without the need for a toxic catalyst.[7]

The driving force for SPAAC is the high internal energy of the strained alkyne. The transition state of the cycloaddition is significantly lowered in energy compared to that of a linear alkyne, leading to a rapid reaction rate at physiological temperatures.[8]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, with a primary trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data for these two reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited in vivo due to copper cytotoxicity.[9] | Excellent for in vivo and live-cell applications.[10] |

| Second-Order Rate Constant (k₂) | Typically 1-100 M⁻¹s⁻¹[10] | Highly dependent on cyclooctyne structure, generally 10⁻³ to 1 M⁻¹s⁻¹[3] |

| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range. | Physiological temperature and conditions.[11] |

| Reactant Stability | Terminal alkynes are generally stable and easy to synthesize.[11] | Strained cyclooctynes can be less stable and more complex to synthesize.[11] |

| Byproducts | Minimal, easily removable.[11] | No byproducts.[11] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in bioconjugation. Below are representative protocols for protein bioconjugation using CuAAC and live-cell labeling using SPAAC.

Protocol 1: Protein Bioconjugation using CuAAC

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing cargo molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Azide-containing cargo molecule (e.g., fluorescent dye, drug molecule).

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared).

-

Aminoguanidine hydrochloride stock solution (100 mM in water).

-

Microcentrifuge tubes.

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein with buffer to achieve the desired final concentration. For example, to a final volume of 437.5 µL, add the protein solution to be 28.6 µM in alkyne.[12]

-

Add the azide-containing cargo molecule. For instance, add 5 µL of a 5 mM stock solution of the azide cargo.[12]

-

Prepare a premixed solution of CuSO₄ and THPTA ligand. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[12] Add this mixture to the reaction tube. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA (a 1:5 copper to ligand ratio).[12]

-

Add 25 µL of 100 mM aminoguanidine hydrochloride to the reaction mixture.[13]

-

Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[13]

-

Gently mix the solution by inverting the tube and incubate at room temperature for 1-2 hours, protected from light.

-

The conjugated protein can be purified from excess reagents using standard techniques such as size-exclusion chromatography or dialysis.

Protocol 2: Live-Cell Labeling using SPAAC

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a fluorescent strained alkyne probe.

Materials:

-

Live cells metabolically labeled with an azide-containing precursor.

-

Fluorescent strained alkyne probe (e.g., DBCO-fluorophore).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS) or other imaging buffer.

-

Fluorescence microscope.

Procedure:

-

Culture and metabolically label cells with an appropriate azide-containing precursor (e.g., an azide-modified sugar for glycan labeling) for a sufficient period to allow for incorporation into cellular biomolecules.

-

Wash the cells twice with pre-warmed complete cell culture medium to remove any unincorporated azide precursor.[14]

-

Prepare a solution of the fluorescent strained alkyne probe in complete cell culture medium at the desired final concentration (typically 10-25 µM).[14]

-

Add the probe-containing medium to the cells.

-

Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[14]

-

Remove the probe-containing medium and wash the cells three times with pre-warmed medium or imaging buffer to remove any unbound probe.[14]

-

The labeled cells can now be visualized using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion

Click chemistry, particularly CuAAC and SPAAC, has become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. The high efficiency, selectivity, and bioorthogonality of these reactions have enabled a wide range of applications, from the construction of antibody-drug conjugates to the in vivo imaging of biological processes.[2] By understanding the core principles, mechanisms, and practical considerations of these powerful bioconjugation techniques, researchers can continue to push the boundaries of chemical biology and therapeutic development. The choice between CuAAC and SPAAC will ultimately depend on the specific experimental context, balancing the need for rapid kinetics with the imperative of biocompatibility.

References

- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Gatekeeper of Amine Reactivity: A Technical Guide to the Boc Protecting Group in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step chemical synthesis, particularly in the realms of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group stands out as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption stems from its ease of introduction, general stability to a range of reaction conditions, and facile, yet selective, removal under acidic conditions. This technical guide provides an in-depth exploration of the Boc group's function, application, and associated experimental methodologies.

Core Function and Mechanism of Action

The primary role of the Boc group is to temporarily render an amine nucleophile inert, preventing it from participating in undesired side reactions while chemical transformations are carried out elsewhere in the molecule.[1][2] This is achieved by converting the amine into a carbamate, which significantly diminishes its nucleophilicity and basicity.[3]

Boc Protection of Amines

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the innocuous byproducts tert-butanol and carbon dioxide gas.[1][5]

The reaction can be performed under various conditions, often facilitated by a base such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), sodium bicarbonate, or sodium hydroxide, particularly when starting with an amine salt.[5][6] However, catalyst-free and aqueous conditions have also been proven effective, offering a "greener" alternative.[4][7]

Boc Deprotection

The removal of the Boc group is its defining characteristic: it is readily cleaved under acidic conditions.[8] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate, are standard reagents for this transformation.[6][9][10]

The mechanism of acid-catalyzed deprotection involves several key steps[10]:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

-

Formation of a tert-butyl cation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.

-

Amine Salt Formation: In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).

Applications in Chemical Synthesis

The utility of the Boc group is most prominently demonstrated in solid-phase peptide synthesis (SPPS), but its application extends to the synthesis of a wide array of complex organic molecules and pharmaceuticals.[2][11]

Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl (benzyl) protection strategy for SPPS, the Boc group serves as a temporary protecting group for the α-amino group of the incoming amino acid.[12] Side-chain functional groups are protected with more acid-stable groups, such as benzyl esters or ethers. The synthesis cycle involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[12]

The key steps in a single cycle of Boc-SPPS are:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize representative quantitative data for these transformations.

Table 1: N-Boc Protection of Various Primary Amines with Boc₂O

| Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzylamine | None | Water/Acetone | RT | 8 min | 96 | [7] |

| Aniline | None | Water/Acetone | RT | 10 min | 94 | [7] |

| Glycine methyl ester | None | Water/Acetone | RT | 10 min | 98 | [7] |

| (S)-Alanine methyl ester | None | Water/Acetone | RT | 12 min | 97 | [7] |

| 1,2,3,6-Tetrahydropyridine | None | THF | 0 to RT | Overnight | 89 | [13] |

| Various amines | Triethylamine | THF or DCM | RT | Varies | High | [4] |

This table is a compilation of representative data; yields and reaction times may vary based on specific experimental conditions and scale.[5]

Table 2: Deprotection of N-Boc Amines under Various Acidic Conditions

| Substrate | Acidic Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Boc benzylamine | pTSA (in DES) | ChCl:pTSA | RT | 10 min | 98 | [3] |

| N-Boc aniline | pTSA (in DES) | ChCl:pTSA | RT | 10 min | 99 | [3] |

| N-Boc piperidine | pTSA (in DES) | ChCl:pTSA | RT | 15 min | 99 | [3] |

| Various N-Boc amines | 25% TFA | DCM | RT | 2 h | High | [14] |

| Various N-Boc amines | 4M HCl | Dioxane | RT | 1-4 h | High | [6] |

| Boc-L-Alanine | Water | Ionic Liquid | 150 | 2.5 h | >99 | [15] |

This table presents a selection of deprotection methods. The choice of reagent depends on the substrate's sensitivity and the presence of other functional groups.[9]

Experimental Protocols

The following are generalized, step-by-step protocols for the protection of a primary amine and the deprotection of a Boc-protected amine.

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[5]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or aqueous acetone)

-

Base (optional, e.g., Triethylamine (TEA), 1.1 mmol, 1.1 equiv.)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM) in a round-bottom flask equipped with a magnetic stir bar. If using a base, add it to the solution at this stage.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from minutes to several hours.[7]

-

Quenching and Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. If an amine base like TEA was used, an initial wash with 1 M HCl may be performed.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol for Boc Deprotection using TFA in DCM

This protocol outlines a standard procedure for the removal of a Boc group using trifluoroacetic acid in dichloromethane.[9][14]

Materials:

-

Boc-protected amine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (visualized with ninhydrin for primary/secondary amines) indicates reaction completion.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.

-

Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may also be isolated as its hydrochloride salt by using 4M HCl in dioxane for deprotection, which often precipitates and can be collected by filtration.[6]

Conclusion

The Boc protecting group is an indispensable tool in modern organic synthesis. Its reliable introduction and, most importantly, its selective removal under mild acidic conditions have cemented its role in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its function, the quantitative aspects of its application, and the detailed experimental protocols for its use and removal are essential for any researcher, scientist, or drug development professional working in the field of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. pubs.rsc.org [pubs.rsc.org]

The Architect's Toolkit: An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to selectively connect two different molecules is paramount. Heterobifunctional crosslinkers are the master architects of these connections, providing the chemical tools to build complex, functional biomolecular conjugates. This technical guide delves into the core principles of heterobifunctional crosslinkers, offering a comprehensive overview of their types, mechanisms, and applications, complete with detailed experimental protocols and quantitative data to empower your research.

Core Concepts: The Power of Two Faces

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct functional groups on biomolecules.[1][2] This "two-faced" nature is their primary advantage over homobifunctional crosslinkers, which have identical reactive groups and can lead to undesirable polymerization and self-conjugation.[3] The use of heterobifunctional reagents enables a more controlled, two-step reaction, minimizing these unwanted side reactions.[4]

The general structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive ends and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules, while the spacer arm's length and composition influence the properties of the final conjugate, such as its solubility and steric hindrance.[1][5]

A Universe of Reactivity: Classification of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, each targeting specific functional groups on proteins, nucleic acids, and other biomolecules.[1]

Amine-to-Sulfhydryl Crosslinkers

This is the most common and widely used class of heterobifunctional crosslinkers.[1] They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine residues and the N-terminus of proteins) and a maleimide group that specifically targets sulfhydryl groups (found on cysteine residues).[5][6]

Carbonyl-Reactive Crosslinkers

These crosslinkers are designed to react with carbonyl groups (aldehydes and ketones), which can be naturally present or introduced into biomolecules like glycoproteins.[1] One end typically contains a hydrazide or aminooxy group that reacts with the carbonyl, while the other end can have a variety of reactive groups, such as a maleimide for targeting sulfhydryls.[7]

Photoreactive Crosslinkers

Photoreactive crosslinkers possess a group that becomes reactive upon exposure to UV light.[1] This allows for the capture of transient or weak interactions. One end of the crosslinker can have a specific reactive group (e.g., an NHS ester for amines), while the other photoreactive end (e.g., an aryl azide or diazirine) can non-specifically insert into C-H or N-H bonds of a nearby molecule upon photoactivation.[1][8]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful conjugation. The following tables summarize key quantitative data for some commonly used heterobifunctional crosslinkers to aid in this selection process.

Table 1: Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| SMCC | NHS ester, Maleimide | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |

| BMPS | NHS ester, Maleimide | 6.9 | No | No |

| GMBS | NHS ester, Maleimide | 7.4 | No | No |

| EMCS | NHS ester, Maleimide | 9.4 | No | No |

| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | No | Yes (Disulfide) |

| Sulfo-MBS | Sulfo-NHS ester, Maleimide | 9.9 | Yes | No |

Data sourced from CovaChem and Thermo Fisher Scientific product information.[9][10][11]

Table 2: Photoreactive Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| Sulfo-SANPAH | Sulfo-NHS ester, Phenyl azide | 18.2 | Yes | No |

| SDA | NHS ester, Diazirine | 3.9 | No | No |

| Sulfo-SDA | Sulfo-NHS ester, Diazirine | 3.9 | Yes | No |

Data sourced from Thermo Fisher Scientific product information.

Table 3: Carbonyl-Reactive Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| EMCH | Hydrazide, Maleimide | 11.8 | No | No |

Data sourced from G-Biosciences product information.[12]

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Protocol 1: Antibody-Small Molecule Conjugation using Sulfo-SMCC

This protocol outlines the two-step process for conjugating a sulfhydryl-containing small molecule to an antibody using the water-soluble crosslinker Sulfo-SMCC.[11][13][14]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

-

Sulfo-SMCC

-

Sulfhydryl-containing small molecule

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Desalting column

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at an appropriate concentration.[15]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of Sulfo-SMCC in an aqueous buffer (e.g., 5-12 mM).[10][14]

-